molecular formula C21H34N4O7S B2853771 (S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid CAS No. 102185-38-6; 200122-49-2

(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid

Cat. No.: B2853771
CAS No.: 102185-38-6; 200122-49-2
M. Wt: 486.58
InChI Key: CXZHJRGYWGPJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid, also known as tert-Butyloxycarbonyl-DL-arginine(Mtr)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the guanidino group of arginine, preventing unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the guanidino group using the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Mtr protecting groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mtr group can be removed using reagents like trifluoromethanesulfonic acid (TFMSA).

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected arginine derivatives and peptides containing arginine residues.

Scientific Research Applications

(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of synthetic peptides for various applications, including drug development and biochemical research.

Mechanism of Action

The primary mechanism of action of (S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid involves its role as a protected arginine derivative in peptide synthesis. The Boc and Mtr groups protect the amino and guanidino groups, respectively, preventing unwanted side reactions. This allows for the selective formation of peptide bonds, leading to the synthesis of desired peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-Arg-OEt HCl: Another protected arginine derivative with similar applications in peptide synthesis.

    Boc-D-Asn-Merrifield Resin: Used in solid-phase peptide synthesis with similar protective groups.

Uniqueness

(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid is unique due to its specific combination of Boc and Mtr protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.

Properties

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHJRGYWGPJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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